molecular formula C12H10ClN3O3 B3197784 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride CAS No. 1006962-30-6

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride

Cat. No.: B3197784
CAS No.: 1006962-30-6
M. Wt: 279.68 g/mol
InChI Key: JTOYYGRGOHCARW-UHFFFAOYSA-N
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Description

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoyl chloride group attached to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-methyl-3-nitro-1H-pyrazole, which is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amino-substituted pyrazoles, and carboxylic acid derivatives .

Scientific Research Applications

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is primarily related to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl chloride group can also react with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzoyl chloride: Similar in structure but lacks the pyrazole ring.

    5-methyl-3-nitro-1H-pyrazole: Similar pyrazole core but lacks the benzoyl chloride group.

    4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate: Similar pyrazole core but with a different substituent.

Uniqueness

The uniqueness of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzoyl chloride and the nitro-substituted pyrazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-8-6-11(16(18)19)14-15(8)7-9-2-4-10(5-3-9)12(13)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOYYGRGOHCARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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